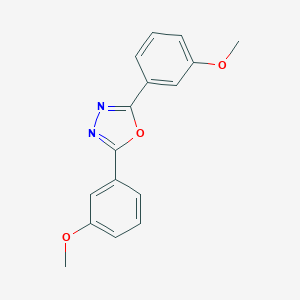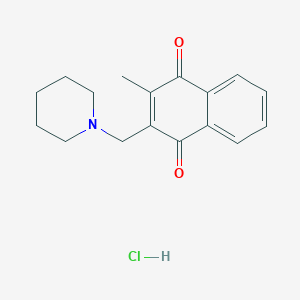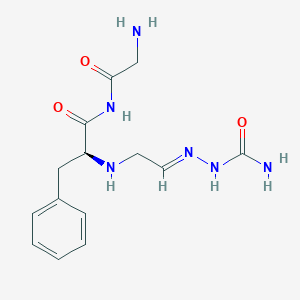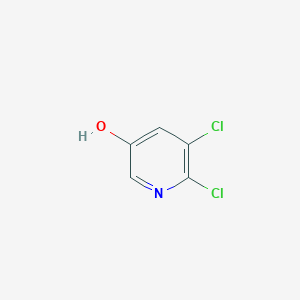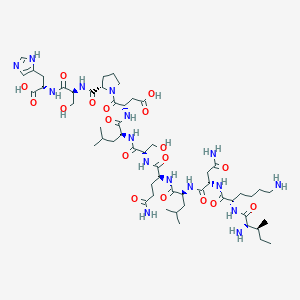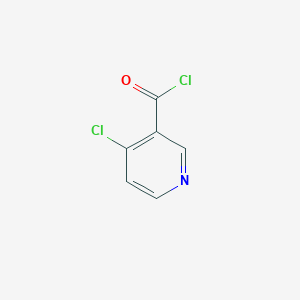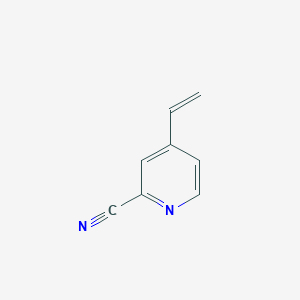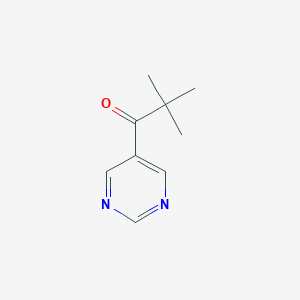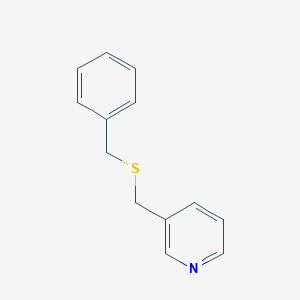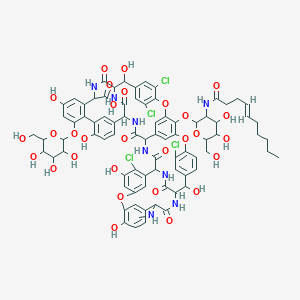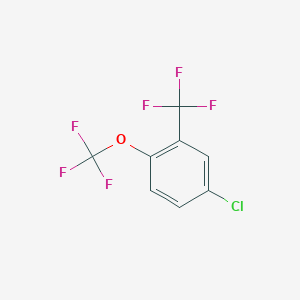
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid, also known as FMeChA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMeChA is a derivative of chroman, which is a heterocyclic organic compound. The chemical structure of FMeChA consists of a chroman ring with an amino group, a carboxylic acid group, and a fluorine atom attached to it.
Mécanisme D'action
The mechanism of action of 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid is not well understood, but it is believed to inhibit the activity of enzymes and receptors involved in various biological processes. 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of the HIV-1 integrase enzyme, which is essential for the replication of the HIV virus. The exact mechanism of action of 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid in inhibiting these enzymes is still under investigation.
Effets Biochimiques Et Physiologiques
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid inhibits the growth of cancer cells, viruses, and bacteria. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have shown that 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for various applications. It is also stable under various conditions, making it suitable for long-term storage and transport. However, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not well understood, making it challenging to optimize its use in various applications.
Orientations Futures
Several future directions for 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid research can be identified. Firstly, the mechanism of action of 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid needs to be further investigated to optimize its use in various applications. Secondly, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid can be further modified to improve its efficacy and reduce its toxicity. Thirdly, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid can be used as a building block for the synthesis of various materials with unique properties. Finally, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid can be investigated for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid is a promising compound with potential applications in various fields. Its easy synthesis and purification, stability, and unique chemical structure make it suitable for various applications. Further research is needed to optimize its use in various applications and to explore its potential in other fields.
Méthodes De Synthèse
The synthesis of 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid involves the reaction of 4-hydroxy-6-fluoro-2-methylchroman-4-carboxylic acid with thionyl chloride and then with ammonia. The reaction yields 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid as a white crystalline powder with a purity of over 98%. The synthesis of 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been optimized to produce high yields and purity, making it suitable for various applications.
Applications De Recherche Scientifique
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been investigated for its anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and viruses, making it a promising candidate for the development of new drugs. In material science, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been used as a building block for the synthesis of various polymers and materials with unique properties. In organic synthesis, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been used as a starting material for the synthesis of various compounds with potential applications in drug discovery.
Propriétés
Numéro CAS |
103197-11-1 |
|---|---|
Nom du produit |
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid |
Formule moléculaire |
C11H12FNO3 |
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
4-amino-6-fluoro-2-methyl-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C11H12FNO3/c1-6-5-11(13,10(14)15)8-4-7(12)2-3-9(8)16-6/h2-4,6H,5,13H2,1H3,(H,14,15) |
Clé InChI |
IFJLLYGZXTWBJC-UHFFFAOYSA-N |
SMILES |
CC1CC(C2=C(O1)C=CC(=C2)F)(C(=O)O)N |
SMILES canonique |
CC1CC(C2=C(O1)C=CC(=C2)F)(C(=O)O)N |
Synonymes |
4-AMINO-6-FLUORO-2-METHYLCHROMAN-4-CARBOXYLIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



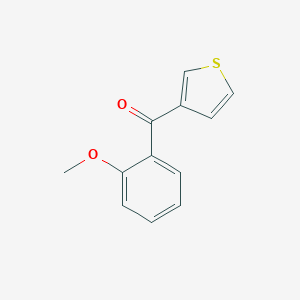
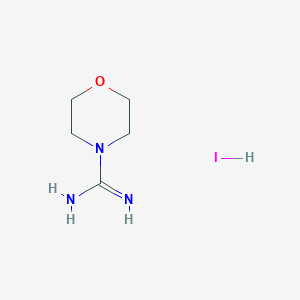
![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)
